Cas no 1550911-04-0 ((3-ethylpyridin-2-yl)methanamine)

(3-エチルピリジン-2-イル)メタンアミンは、ピリジン誘導体の一種であり、有機合成や医薬品中間体として重要な化合物です。この化合物は、アミン基とピリジン環を有するため、高い反応性と多様な官能基導入が可能な点が特徴です。特に、金属触媒反応や求核置換反応における優れた反応性を示し、複雑な分子構造の構築に有用です。また、安定性が高く、取り扱いが比較的容易であるため、実験室から工業スケールまで幅広く応用されています。医薬品開発においても、活性成分や中間体としての利用が期待される化合物です。

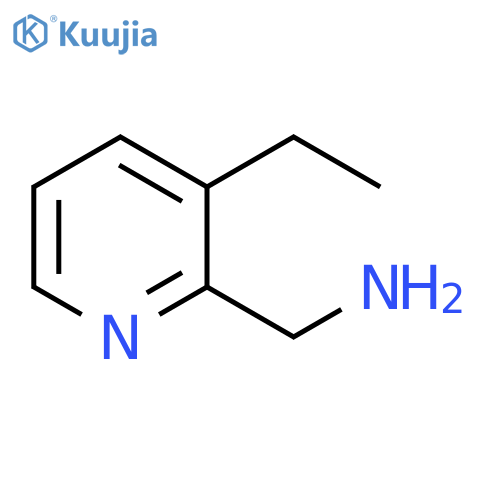

1550911-04-0 structure

商品名:(3-ethylpyridin-2-yl)methanamine

(3-ethylpyridin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (3-ethylpyridin-2-yl)methanamine

-

- インチ: 1S/C8H12N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2,6,9H2,1H3

- InChIKey: SQYJFHDVZXQGAG-UHFFFAOYSA-N

- ほほえんだ: C1(CN)=NC=CC=C1CC

(3-ethylpyridin-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-122231-0.5g |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 0.5g |

$1046.0 | 2023-05-27 | |

| Enamine | EN300-122231-500mg |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95.0% | 500mg |

$1046.0 | 2023-10-02 | |

| Aaron | AR01A47D-50mg |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 50mg |

$454.00 | 2025-02-09 | |

| Aaron | AR01A47D-250mg |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 250mg |

$941.00 | 2025-02-09 | |

| A2B Chem LLC | AV50525-250mg |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 250mg |

$737.00 | 2024-04-20 | |

| A2B Chem LLC | AV50525-1g |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 1g |

$1449.00 | 2024-04-20 | |

| Aaron | AR01A47D-1g |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 1g |

$1872.00 | 2025-02-09 | |

| 1PlusChem | 1P01A3Z1-2.5g |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 2.5g |

$3308.00 | 2025-03-04 | |

| 1PlusChem | 1P01A3Z1-1g |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 1g |

$1716.00 | 2025-03-04 | |

| A2B Chem LLC | AV50525-10g |

(3-ethylpyridin-2-yl)methanamine |

1550911-04-0 | 95% | 10g |

$6113.00 | 2024-04-20 |

(3-ethylpyridin-2-yl)methanamine 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1550911-04-0 ((3-ethylpyridin-2-yl)methanamine) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量